N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown significant inhibitory activity against these enzymes .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This interaction inhibits the enzymes’ activity, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the cyclooxygenase pathway , which is involved in the inflammatory response . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of COX-1 and COX-2 enzymes . This leads to a reduction in the production of pro-inflammatory mediators, resulting in an anti-inflammatory effect . The compound has also shown significant inhibition of albumin denaturation .
Action Environment
It is known that the compound’s anti-inflammatory activity can be evaluated in vitro
Biochemical Analysis
Biochemical Properties
Compounds with a benzothiazole ring have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide in animal models. It’s crucial to note that the effects of such compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-aminobenzamide
N-(benzo[d]thiazol-2-yl)-2-hydroxybenzamide
N-(benzo[d]thiazol-2-yl)-2-methoxybenzamide
Uniqueness: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYFCMBWDOZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.